molecular formula C10H11FO2 B13082216 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid

Cat. No.: B13082216
M. Wt: 182.19 g/mol
InChI Key: DJVJYROUKRJLGY-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a fluorine atom and a dimethylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluorine atom into an acetic acid derivative. One common method is the fluorination of 2-(2,4-Dimethylphenyl)acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain safety and efficiency, given the potential hazards associated with fluorine chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)acetic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoroacetic acid: Contains a fluorine atom but lacks the dimethylphenyl group, leading to distinct applications and behavior.

Uniqueness

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid is unique due to the combination of the fluorine atom and the dimethylphenyl group, which imparts specific chemical and physical properties. This combination enhances its utility in various fields, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13)

InChI Key

DJVJYROUKRJLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)F)C

Origin of Product

United States

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